molecular formula C27H25N5OS B11493144 4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11493144
M. Wt: 467.6 g/mol
InChI Key: LPSCPHKXMMCPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups such as the amino, methylphenyl, oxo, thia, triaza, and carbonitrile groups. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Catalysts and reagents would be selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carbonyl or carboxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its functional groups.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexacyclic structures with varying functional groups. Examples might be:

  • 4-amino-8-(2-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
  • 4-amino-8-(4-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Uniqueness

The uniqueness of 4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar molecules in terms of reactivity, stability, and bioactivity.

Properties

Molecular Formula

C27H25N5OS

Molecular Weight

467.6 g/mol

IUPAC Name

4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C27H25N5OS/c1-14-4-2-5-16(12-14)20-17(13-28)25-30-24(29)23-21-15-8-10-31(11-9-15)26(21)34-27(23)32(25)18-6-3-7-19(33)22(18)20/h2,4-5,12,15,20H,3,6-11H2,1H3,(H2,29,30)

InChI Key

LPSCPHKXMMCPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N

Origin of Product

United States

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